(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol
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Overview
Description
(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol is a Schiff base compound known for its versatile applications in various fields such as chemistry, biology, and medicine. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties .
Preparation Methods
The synthesis of (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with benzo[d]thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that Schiff bases, including this compound, have potential therapeutic applications due to their biological activity.
Industry: It is used in the development of fluorescent sensors for detecting metal ions
Mechanism of Action
The mechanism of action of (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can interfere with various biological processes. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular functions by binding to essential metal ions and enzymes .
Comparison with Similar Compounds
Similar compounds to (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol include other Schiff bases derived from different aromatic aldehydes and amines. These compounds share similar chemical properties but may differ in their biological activities and applications. For example, Schiff bases derived from salicylaldehyde and aniline have been extensively studied for their antimicrobial properties .
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+ |
InChI Key |
XYFHFTMMDCERTL-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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